molecular formula C17H14N2O4 B14680180 N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide CAS No. 27861-33-2

N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide

Cat. No.: B14680180
CAS No.: 27861-33-2
M. Wt: 310.30 g/mol
InChI Key: JGIAYVYSCKASJR-UHFFFAOYSA-N
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Description

N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide is an organic compound with a complex structure that includes a nitrophenyl group, an oxopropenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide can be achieved through several methods. One common approach involves the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydroxide or other strong bases are often employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide is unique due to the presence of the oxopropenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

27861-33-2

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide

InChI

InChI=1S/C17H14N2O4/c1-12(20)18-15-7-2-13(3-8-15)4-11-17(21)14-5-9-16(10-6-14)19(22)23/h2-11H,1H3,(H,18,20)

InChI Key

JGIAYVYSCKASJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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